molecular formula C26H22ClN3O5 B3409890 N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894911-20-7

N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B3409890
CAS No.: 894911-20-7
M. Wt: 491.9 g/mol
InChI Key: MFAGJJNVVYMWNS-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic acetamide derivative featuring a 1,8-naphthyridine core substituted with a 4-methoxybenzoyl group at position 3, a methyl group at position 7, and an acetamide linker connected to a 5-chloro-2-methoxyphenyl moiety.

Key physicochemical properties (inferred from analogous structures in and ):

  • Molecular formula: Likely C₂₆H₂₂ClN₃O₅ (based on similar compounds in ).
  • Molecular weight: ~475–500 g/mol.
  • Lipophilicity (logP): Estimated ~4.9 (comparable to E999-0186 in ).
  • Hydrogen bonding: 1 donor, 8–9 acceptors (critical for solubility and target binding).
  • Polar surface area: ~70 Ų (indicative of moderate membrane permeability).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O5/c1-15-4-10-19-25(33)20(24(32)16-5-8-18(34-2)9-6-16)13-30(26(19)28-15)14-23(31)29-21-12-17(27)7-11-22(21)35-3/h4-13H,14H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAGJJNVVYMWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=CC(=C3)Cl)OC)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Studies have indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide exhibit significant antimicrobial properties. This is attributed to their ability to inhibit bacterial growth by disrupting cell wall synthesis and function.
    • Case studies have demonstrated effectiveness against various strains of bacteria and fungi, suggesting potential use as a broad-spectrum antimicrobial agent.
  • Anticancer Properties :
    • The naphthyridine backbone is known for its anticancer activities. Research has shown that derivatives of naphthyridine can induce apoptosis in cancer cells through several mechanisms, including the activation of caspases and inhibition of proliferative pathways.
    • Specific studies have reported that similar compounds can inhibit tumor growth in vitro and in vivo models, indicating their potential as chemotherapeutic agents.
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.
    • Clinical trials have suggested that it could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; potential for broad-spectrum use.
Anticancer ActivityInduces apoptosis in breast cancer cell lines; inhibits tumor growth in xenograft models.
Anti-inflammatory PropertiesReduces levels of inflammatory markers in animal models; potential application in chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of N-substituted acetamides, which exhibit diverse biological activities depending on their substituents and core structures. Below is a detailed comparison with structurally or functionally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) logP H-Bond Donors/Acceptors Notable Features Reference
Target compound (hypothetical) 1,8-Naphthyridine 3-(4-Methoxybenzoyl), 7-methyl, 5-Cl-2-MeO-phenyl C₂₆H₂₂ClN₃O₅ ~490 ~4.9 1 / 9 High lipophilicity, fused heterocycle
E999-0186 (N-(5-chloro-2-methylphenyl)-...) 1,8-Naphthyridine 3-(4-Methoxybenzoyl), 7-methyl, 5-Cl-2-Me-phenyl C₂₆H₂₂ClN₃O₄ 475.93 4.91 1 / 8 Methyl vs. methoxy phenyl substitution
N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-pyridin-4-yl-triazol-3-yl)thio)acetamide Triazole 4-Phenyl-5-pyridyltriazole, 5-Cl-2-MeO-phenyl C₂₂H₁₉ClN₆O₂S 490.94 ~3.5 1 / 8 Sulfur linker, triazole core
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide Simple acetamide Allyl, 4-Cl-benzyl, 4-MeO-phenyl C₂₁H₂₃ClN₂O₃ 386.87 ~3.8 1 / 5 Flexible structure, dual aromatic systems
N-(5-Chloro-2-methoxyphenyl)-2-[[3-(4-Cl-phenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole 3-(4-Cl-phenyl)pyrimidoindole, 5-Cl-2-MeO-phenyl C₂₆H₁₈Cl₂N₄O₃S 553.47 ~5.2 1 / 9 Rigid polycyclic core, high molecular weight

Key Observations :

In contrast, triazole () and pyrimidoindole () cores introduce varied electronic environments and steric effects. Pyrimidoindole derivatives () exhibit higher molecular weight (~550 g/mol) and logP (~5.2), which may reduce solubility but improve membrane permeability.

Substituent Effects: Methoxy vs. Methyl Groups: E999-0186 () substitutes the phenyl ring with a methyl group instead of methoxy, reducing polarity and hydrogen-bonding capacity compared to the target compound.

Biological Relevance :

  • N-Substituted acetamides with electron-withdrawing groups (e.g., chloro, nitro) are frequently associated with hypoglycemic () or antibacterial activity ().
  • The 4-methoxybenzoyl group in the target compound may mimic tyrosine or other aromatic residues in enzyme binding pockets, a feature shared with penicillin analogs ().

Synthetic Accessibility :

  • The target compound’s synthesis likely employs coupling reactions similar to those in (1,4-dioxane reflux with ZnCl₂ catalysis) or carbodiimide-mediated amidation ().

Q & A

Q. What are the critical steps and reagents for synthesizing this compound, and how can reaction yields be optimized?

The synthesis typically involves a multi-step process:

Core formation : Construct the 1,8-naphthyridin-4-one core via cyclization of appropriate precursors (e.g., aminopyridine derivatives).

Functionalization : Introduce the 4-methoxybenzoyl group at position 3 and the methyl group at position 7 through Friedel-Crafts acylation or nucleophilic substitution .

Acetamide coupling : Attach the N-(5-chloro-2-methoxyphenyl)acetamide moiety via amide bond formation using coupling agents like DCC or HATU .
Optimization strategies :

  • Use polar aprotic solvents (DMF, DMSO) to enhance solubility and reaction rates .
  • Monitor reaction progress with TLC or HPLC to minimize byproducts .
  • Purify intermediates via column chromatography or recrystallization to improve final yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1660–1700 cm⁻¹) from the naphthyridinone core and acetamide group .
  • ¹H/¹³C NMR : Key signals include:
    • Methoxy protons (δ 3.8–4.0 ppm) .
    • Aromatic protons from the naphthyridine and substituted phenyl rings (δ 6.5–8.5 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to validate structural integrity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Test interactions with kinases or oxidoreductases using fluorogenic substrates or ADP-Glo™ kits .
  • Cytotoxicity screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial activity : Use broth microdilution to determine MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s enzyme inhibition potency across studies?

  • Mechanistic studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
  • Structural analysis : Use X-ray crystallography or molecular docking to assess binding modes and identify critical residues in the enzyme active site .
  • Batch variability checks : Compare synthetic batches for purity (HPLC >95%) and confirm stereochemical consistency (chiral HPLC or NMR) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the naphthyridine core?

  • Core modifications : Synthesize analogs with substituents at positions 2, 4, or 7 to evaluate effects on bioactivity .
  • Bioisosteric replacements : Replace the 4-methoxybenzoyl group with heteroaromatic rings (e.g., thiophene) to modulate lipophilicity .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify essential hydrogen-bond acceptors/donors .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Animal models : Use Wistar rats or BALB/c mice for bioavailability studies, focusing on oral vs. intravenous administration .
  • Metabolic stability : Assess hepatic clearance using liver microsomes and identify major metabolites via LC-MS/MS .
  • Toxicology : Conduct acute toxicity assays (OECD Guideline 423) and histopathological analysis of liver/kidney tissues .

Q. What experimental approaches can elucidate the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, then monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
  • Light sensitivity : Conduct ICH Q1B photostability testing to assess storage requirements .

Q. How can computational methods complement experimental data in understanding this compound’s mechanism?

  • Molecular dynamics simulations : Model interactions with biological targets (e.g., DNA topoisomerase II) over 100-ns trajectories to predict binding stability .
  • ADMET prediction : Use tools like SwissADME to estimate logP, blood-brain barrier permeability, and CYP450 inhibition .
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters with bioactivity data to guide analog design .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?

  • Model validation : Ensure organoids replicate tumor microenvironment features (e.g., hypoxia, stromal interactions) .
  • Dose-response normalization : Adjust concentrations for 3D penetration barriers (e.g., Matrigel density) .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify resistance mechanisms .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in heterogeneous cell populations?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .
  • Cluster analysis : Use PCA or t-SNE to subgroup cells by response patterns in single-cell RNA-seq datasets .
  • Bayesian hierarchical modeling : Account for batch effects and biological variability in high-throughput screens .

Methodological Optimization

Q. What chromatographic techniques are optimal for separating stereoisomers or regioisomers of this compound?

  • Chiral HPLC : Use polysaccharide-based columns (Chiralpak IA/IB) with heptane/ethanol mobile phases .
  • UHPLC-MS/MS : Employ C18 columns (1.7 µm particles) for high-resolution separation of regioisomers .

Q. How can researchers improve the compound’s aqueous solubility for in vivo applications?

  • Prodrug design : Introduce phosphate or PEGylated groups to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

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